

An In-depth Technical Guide on the "2002-G12" Target (Exemplified by EGFR)

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Compound of Interest					
Compound Name:	2002-G12				
Cat. No.:	B3340235	Get Quote			

Disclaimer: The target "2002-G12" does not correspond to a known entity in publicly available scientific literature. This guide utilizes the Epidermal Growth Factor Receptor (EGFR) as a representative example to illustrate the structural and functional analysis requested. The data and protocols provided are based on established research on EGFR.

Introduction

The "2002-G12" target, exemplified here by the Epidermal Growth Factor Receptor (EGFR), is a transmembrane protein that plays a critical role in regulating key cellular processes.[1][2] EGFR is a member of the ErbB family of receptor tyrosine kinases.[3] Upon binding to its specific ligands, such as Epidermal Growth Factor (EGF), it undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[4][5] This activation initiates a cascade of downstream signaling pathways that are fundamental to cell proliferation, survival, differentiation, and migration.[1][4][6] Dysregulation of "2002-G12"/EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4][7][8]

Structural Analysis

The "2002-G12"/EGFR protein is a single polypeptide chain of 1186 amino acids.[2] Its structure is modular, consisting of an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular region that contains the tyrosine kinase domain and a C-terminal regulatory tail.[3]



The extracellular region is composed of four domains (I-IV).[9] In the inactive state, the receptor adopts a tethered conformation that prevents dimerization.[8] Ligand binding to domains I and III induces a significant conformational change to an extended state, which facilitates receptor dimerization.[3][9]

The intracellular kinase domain maintains an equilibrium between an inactive and an active conformation.[3] Activating mutations, commonly found in cancers like non-small cell lung cancer, can stabilize the active conformation, leading to constitutive, ligand-independent signaling.[3][10]

Functional Analysis and Signaling Pathways

Activation of "2002-G12"/EGFR triggers several major downstream signaling pathways, primarily the RAS-RAF-MEK-ERK MAPK pathway and the PI3K-AKT-mTOR pathway.[4][5][11] [12]

- RAS-RAF-MEK-ERK Pathway: This is arguably the most critical pathway in mediating the biological responses of EGFR.[4] Upon receptor activation, adaptor proteins like GRB2 and SHC bind to phosphorylated tyrosine residues on the EGFR C-terminal tail.[4][12] This recruitment activates the guanine nucleotide exchange factor SOS, which in turn activates the GTPase RAS.[12] Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[4]
- PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and anti-apoptotic signals.
 [5][11] Activated EGFR can recruit the p85 regulatory subunit of PI3K, which then activates the p110 catalytic subunit.[12] PI3K phosphorylates PIP2 to generate PIP3, a secondary messenger that recruits and activates AKT (also known as Protein Kinase B).[1][12]
 Activated AKT has numerous substrates, including those that inhibit apoptosis and activate mTOR, a key regulator of protein synthesis and cell growth.[1][13]
- Other Signaling Pathways: "2002-G12"/EGFR can also activate other important pathways, including the PLC-γ-PKC pathway, the JAK/STAT pathway, and the NF-κB signaling cascade, further highlighting its central role in cellular signaling networks.[1][4][11][13]

Quantitative Data



The interaction of "2002-G12"/EGFR with its ligands and inhibitors has been quantified using various biophysical and cellular assays. The data presented below are crucial for understanding the target's affinity, kinetics, and its response to therapeutic agents.

Table 1: Ligand and Antibody Binding Kinetics to EGFR

Interacting Molecule	Association Rate Constant (ka) (M ⁻¹ s ⁻¹)	Dissociatio n Rate Constant (kd) (s ⁻¹)	Dissociatio n Constant (KD) (nM)	Assay Method	Cell Line/Syste m
Anti-EGFR Antibody	(2.7 ± 0.6) x 10 ⁵	$(1.4 \pm 0.5) \times 10^{-4}$	0.53 ± 0.26	Surface Plasmon Resonance Imaging (SPRi)	A431 cells
EGF	-	-	1.77 x 10 ⁻⁷ M (177 nM)	Surface Plasmon Resonance (SPR)	Immobilized EGFR

Data sourced from references[14],[15], and[16].

Table 2: Inhibitory Activity of Small Molecules Against EGFR



Inhibitor	IC50 (nM)	Cell Line	EGFR Status	Assay Type
EGFR-IN-1 (example)	21	-	-	Kinase Assay
Gefitinib (example)	13	PC-9	Exon 19 Deletion	Cell Viability Assay
Gefitinib (example)	> 5000	H1975	L858R, T790M	Cell Viability Assay
Lapatinib (example)	-	A431	Overexpression	Cellular Phosphorylation Assay

Data sourced from references[17],[18], and[19]. IC₅₀ values are highly dependent on the specific inhibitor and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings related to "2002-G12"/EGFR.

X-ray Crystallography for Structural Determination

This protocol outlines the general steps for determining the crystal structure of the "2002-G12"/EGFR extracellular domain in complex with a ligand.

- Protein Expression and Purification: The hydrophilic ectodomain of EGFR is expressed and purified.[20]
- Crystallization: The purified ectodomain is co-crystallized with its ligand (e.g., EGF).[20] This is often achieved through vapor diffusion methods.
- Data Collection: Crystals are exposed to a synchrotron X-ray source, and diffraction data are collected.[20]
- Structure Determination: The collected diffraction data are processed to determine the threedimensional structure of the protein-ligand complex.[9]



Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time interaction between "2002-G12"/EGFR and its binding partners.[16]

- Immobilization: The "2002-G12"/EGFR protein is immobilized on a sensor chip surface.[16]
- Association: A solution containing the ligand (analyte) is flowed over the chip surface, and the binding is monitored in real-time.[21]
- Dissociation: The ligand solution is replaced with a buffer, and the dissociation of the ligand from the receptor is measured.[21]
- Data Analysis: The association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) are calculated from the sensorgram data.

Cell-Based Phosphorylation Assay

This assay quantifies the kinase activity of "2002-G12"/EGFR within a cellular context.[17]

- Cell Culture and Treatment: Cells overexpressing "2002-G12"/EGFR (e.g., A431) are cultured and then treated with various concentrations of an inhibitor.[17]
- Stimulation: Cells are stimulated with a ligand (e.g., EGF) to induce receptor autophosphorylation.[17]
- Cell Lysis: The cells are lysed to release the cellular proteins.[19]
- Detection: The level of phosphorylated "2002-G12"/EGFR is quantified using an ELISAbased method or Western blotting with a phospho-specific antibody.[17][19]

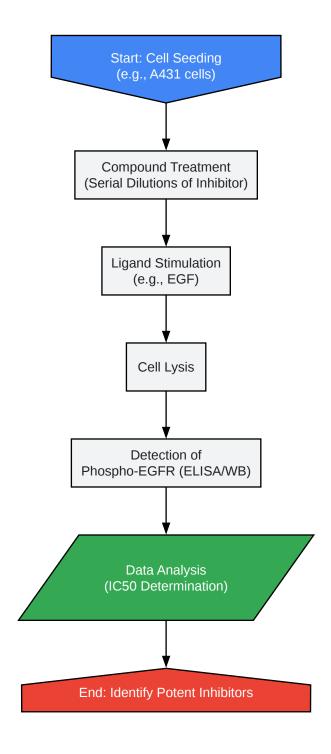
Visualizations

"2002-G12"/EGFR Signaling Pathways

Caption: Core signaling pathways activated by the "2002-G12"/EGFR target.

Experimental Workflow for Kinase Inhibitor Screening





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Caption: Workflow for a cell-based assay to screen for "2002-G12"/EGFR inhibitors.

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